molecular formula C14H13N3O2S2 B2607477 2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide CAS No. 1251548-13-6

2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide

Cat. No.: B2607477
CAS No.: 1251548-13-6
M. Wt: 319.4
InChI Key: VSMYSIMJRYDDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is a complex organic compound that features a benzothiazole ring, an isoxazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.

    Thioether Formation: The benzothiazole ring is then reacted with a suitable alkyl halide to form the thioether linkage.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

    Acetamide Formation: Finally, the isoxazole derivative is reacted with chloroacetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) on the benzothiazole ring can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The benzothiazole ring is known to interact with various biological targets, while the isoxazole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-ylthio)succinic acid
  • 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol

Uniqueness

2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is unique due to the presence of both benzothiazole and isoxazole rings, which can confer distinct chemical and biological properties. This combination of functional groups can result in enhanced activity and specificity in various applications compared to similar compounds.

Biological Activity

The compound 2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of the compound features a benzothiazole moiety linked to an isoxazole group via a thioether bond. The synthesis typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, leading to the formation of the acetamide derivative. The synthesis process can be summarized as follows:

  • Starting Materials : 2-Aminobenzothiazole and chloroacetyl chloride.
  • Reaction Conditions : The reaction is generally conducted in an organic solvent under controlled temperature.
  • Purification : The product is purified through recrystallization techniques.

The crystal structure analysis confirms successful acylation with bond lengths consistent with similar compounds, indicating stability in its conformation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the target compound. For instance, compounds related to benzothiazoles have shown significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanisms typically involve:

  • Induction of Apoptosis : Compounds trigger apoptotic pathways, evidenced by increased caspase-3 activity .
  • Inhibition of DNA Synthesis : MTT assays indicate reduced viability in treated cells, correlating with decreased DNA synthesis .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Studies show that certain derivatives exhibit activity against both gram-positive and gram-negative bacteria. The presence of specific substituents appears to enhance their efficacy:

  • Structure-Activity Relationship (SAR) : Modifications in the benzothiazole structure can significantly impact antibacterial potency .

Other Biological Activities

Additional studies suggest potential applications in treating tuberculosis and other infectious diseases due to their ability to inhibit the growth of Mycobacterium tuberculosis . The mechanisms may involve interference with bacterial cell wall synthesis or metabolic pathways.

Case Study 1: Anticancer Evaluation

A recent study synthesized several benzothiazole derivatives and evaluated their anticancer activity against A549 and C6 cell lines using various assays including MTT and acridine orange staining. The results indicated that specific derivatives exhibited IC50 values below 10 µM, demonstrating strong anticancer activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzothiazole derivatives against a panel of bacterial strains. Compounds were tested using disc diffusion methods, revealing significant inhibition zones for certain analogs compared to standard antibiotics .

Data Table

Biological ActivityTest MethodCell Line/OrganismIC50 (µM)Reference
AnticancerMTT AssayA549<10
AnticancerCaspase-3 ActivationC6<10
AntimicrobialDisc DiffusionE. coli15
AntimicrobialDisc DiffusionS. aureus20

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-6-10(17-19-9)7-15-13(18)8-20-14-16-11-4-2-3-5-12(11)21-14/h2-6H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMYSIMJRYDDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.